N-(4-acetylphenyl)-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide
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Overview
Description
N-(4-acetylphenyl)-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide is a synthetic organic compound that belongs to the class of furo[3,2-b]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a furo[3,2-b]pyrrole core with an acetylphenyl group and a carboxamide group, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of N-(4-acetylphenyl)-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-acetylphenylamine with 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
N-(4-acetylphenyl)-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
N-(4-acetylphenyl)-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
N-(4-acetylphenyl)-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide can be compared with other similar compounds, such as:
Thieno[3,2-b]pyrrole-5-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted biological effects.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-methylfuro[3,2-b]pyrrole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10(19)11-3-5-12(6-4-11)17-16(20)14-9-15-13(18(14)2)7-8-21-15/h3-9H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFKDFJKPZEQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2C)C=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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